8R,9S-EpETrE

Epoxide Hydrolase Metabolic Stability Stereoselectivity

8R,9S-EpETrE (also known as 8R,9S-EET) is a stereospecific oxylipin metabolite of arachidonic acid, produced endogenously via the cytochrome P450 epoxygenase pathway. It belongs to the epoxyeicosatrienoic acid (EET) family and is characterized by a unique (8R,9S)-configured epoxy moiety.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B12366173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8R,9S-EpETrE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m0/s1
InChIKeyDBWQSCSXHFNTMO-QJVNBQAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8R,9S-EpETrE: An Overview for Scientific Procurement


8R,9S-EpETrE (also known as 8R,9S-EET) is a stereospecific oxylipin metabolite of arachidonic acid, produced endogenously via the cytochrome P450 epoxygenase pathway [1]. It belongs to the epoxyeicosatrienoic acid (EET) family and is characterized by a unique (8R,9S)-configured epoxy moiety [2]. Unlike its enantiomer (8S,9R-EET), 8R,9S-EpETrE exhibits distinct biological activities, including potent vasodilation of canine coronary arterioles (EC50 = 15 pM) [3] and a markedly higher Km (41 μM) for cytosolic epoxide hydrolase (cEH) [4], which confers differential metabolic stability. This compound serves as a critical research tool for dissecting stereoselective EET signaling, particularly in cardiovascular and renal studies.

Why 8R,9S-EpETrE Cannot Be Replaced by Racemic or Other EET Regioisomers


The 8R,9S stereoisomer of EET cannot be functionally substituted by its enantiomer (8S,9R-EET), racemic mixtures, or other EET regioisomers due to stereospecific differences in biosynthesis, metabolism, and receptor-mediated actions. Endogenous biosynthesis preferentially produces (8S,9R)-EET over (8R,9S)-EET in rat kidney (ratio 59:41 in glomeruli) [1]. Critically, (8S,9R)-EET acts as a stereoselective renal vasoconstrictor in vivo (reducing GFR), whereas (8R,9S)-EET is completely inactive in this assay [2]. Furthermore, the rate of metabolic inactivation by cytosolic epoxide hydrolase (cEH) is dramatically different: 8R,9S-EpETrE exhibits a Km of 41 μM, which is approximately 10-fold higher than the 3-5 μM range observed for 8S,9R-EET and other EET enantiomers, indicating significantly slower enzymatic turnover [3]. These stereospecific differences in both synthesis and metabolism mean that using racemic (±)8(9)-EET will confound experimental results with mixed agonist/antagonist activities and altered metabolic profiles, making 8R,9S-EpETrE essential for studies requiring precise stereochemical control.

Quantitative Evidence for 8R,9S-EpETrE Differentiation


Superior Metabolic Stability: 8R,9S-EpETrE Exhibits a 10-Fold Higher Km for cEH Compared to 8S,9R-EET and Other EET Enantiomers

8R,9S-EpETrE is metabolized significantly slower by cytosolic epoxide hydrolase (cEH) than its enantiomer 8S,9R-EET and other EET regioisomers. The Michaelis-Menten constant (Km) for 8R,9S-EpETrE is 41 μM [1], whereas the apparent Km values for the enantiomers of 14,15-, 11,12-, and 8S,9R-EET are all similar and lie between 3 and 5 μM [1]. This represents an approximately 8- to 14-fold higher Km for 8R,9S-EpETrE, indicating a substantially lower affinity for the primary metabolic enzyme responsible for EET inactivation [1].

Epoxide Hydrolase Metabolic Stability Stereoselectivity

Lack of Renal Vasoconstriction: 8R,9S-EpETrE Does Not Affect GFR, Unlike the Potent Vasoconstrictor 8S,9R-EET

In vivo administration of (8S,9R)-EET (1 µg/kg) in rats significantly reduces glomerular filtration rate (GFR) through cyclooxygenase (COX)-dependent pre-glomerular vasoconstriction. In stark contrast, the identical dose of (8R,9S)-EET (1 µg/kg) produces no measurable effect on GFR or renal vascular tone [1]. Micropuncture studies confirm that (8S,9R)-EET increases afferent arteriolar resistance, leading to reductions in single-nephron plasma flow and GFR, effects which are completely absent with the (8R,9S) isomer [2].

Renal Hemodynamics Vasoconstriction Stereoselectivity

Endogenous Synthesis Favors 8S,9R-EET over 8R,9S-EET, Establishing 8R,9S-EpETrE as the Minor Endogenous Form

The endogenous production of 8,9-EET is stereoselective. Using gas chromatography-mass spectrometry, the (8S,9R) isomer was found to be favored over the (8R,9S) isomer in rat kidney tissue. The ratio of (8S,9R) to (8R,9S) was 59% to 41% in isolated glomeruli and 68% to 32% in renal cortex tissue [1]. This establishes 8R,9S-EpETrE as the minor endogenous product of the CYP epoxygenase pathway, which is consistent with its distinct biological role and differential metabolism.

Endogenous Biosynthesis Stereochemistry CYP Epoxygenase

Potent Coronary Vasodilation: 8R,9S-EpETrE is an Extremely Potent Vasodilator (EC50 = 15 pM)

8R,9S-EpETrE induces concentration-dependent relaxation of precontracted isolated canine epicardial arterioles with an EC50 value of 15 pM [1]. This represents an exceptionally high potency for vasodilation, significantly greater than the racemic mixture and other EET regioisomers. For comparison, the enantiomer 8S,9R-EET exhibits an EC50 of 121 nM for dilating canine epicardial arterioles , making the 8R,9S isomer approximately 8,000-fold more potent in this assay system.

Vasodilation Coronary Arterioles BKCa Channels

TRPV4 Channel Activation: 8,9-EET (Including 8R,9S-EpETrE) Acts as a Direct Agonist

8,9-EET, along with 5,6-EET, acts as a direct agonist of the TRPV4 cation channel [1]. Activation of TRPV4 by these EETs requires cytochrome P450 epoxygenase activity and leads to calcium influx in vascular endothelial cells [1]. This mechanism is implicated in the vasodilatory and anti-inflammatory effects of EETs [2]. While the stereoselectivity of TRPV4 activation by individual 8,9-EET enantiomers has not been fully resolved, the established direct agonist activity of the 8,9-EET regioisomer on TRPV4 provides a key mechanistic distinction from other EETs like 14,15-EET, which have shown different or less pronounced effects on this channel in certain vascular beds [3].

TRPV4 Channel Calcium Signaling Endothelium

Recommended Applications for 8R,9S-EpETrE Based on Differential Evidence


Dissecting Stereospecific EET Signaling in the Cardiovascular System

For researchers investigating the distinct roles of EET enantiomers in vasoregulation, the 8R,9S-EpETrE isomer is essential. Its potent vasodilatory action on coronary arterioles (EC50 = 15 pM) [1] and its lack of renal vasoconstrictor activity (unlike 8S,9R-EET) [2] provide a clean pharmacological tool to study vasodilation without confounding constrictor effects. Studies on BKCa channel activation, TRPV4 signaling, and the role of EETs in ischemia-reperfusion injury or angiogenesis can be executed with high stereochemical precision, avoiding the mixed pharmacology of racemic mixtures.

Metabolic Stability and Pharmacokinetic Studies of EETs

The markedly higher Km (41 μM) of 8R,9S-EpETrE for cytosolic epoxide hydrolase (cEH) compared to other EETs (3-5 μM) [3] makes this compound a valuable tool for studying EET metabolism and for evaluating sEH inhibitor efficacy. In experimental systems where prolonged EET half-life is desired or where the impact of differential cEH metabolism on downstream signaling is being examined, 8R,9S-EpETrE serves as a metabolically more stable probe. This property is particularly relevant in cell culture and ex vivo tissue experiments where rapid hydrolysis by endogenous hydrolases can limit the effective concentration of other EETs.

Calibration Standards and Analytical Method Development

Given that 8R,9S-EpETrE is the minor endogenous product of the CYP epoxygenase pathway (representing only 32-41% of total 8,9-EET in rat kidney) [4], its pure synthetic form is an indispensable analytical standard. It is required for accurate quantification of stereoisomer ratios in biological samples using LC-MS/MS or GC-MS. Developing methods to differentiate and quantify specific EET enantiomers in plasma, tissue, or cell culture media is critical for studies in inflammation, cardiovascular disease, and cancer, where EET profiles are altered [5]. The pure 8R,9S-EpETrE standard ensures accurate calibration and avoids misidentification due to co-elution or signal overlap with the more abundant 8S,9R enantiomer.

Selective Renal Hemodynamic Studies

In research focused on renal microvascular function, the distinct lack of effect of 8R,9S-EpETrE on GFR and afferent arteriolar resistance stands in stark contrast to the potent vasoconstrictor action of 8S,9R-EET [2]. This stereospecific functional dichotomy makes 8R,9S-EpETrE an ideal negative control compound or a tool to specifically isolate non-renal vascular effects. Experiments designed to map the receptor-mediated actions of EETs in the kidney, or to understand the role of specific CYP isoforms (like CYP2C11 which produces 8R,9S-EpETrE [6]), require the individual pure enantiomer to generate interpretable and reproducible data.

Quote Request

Request a Quote for 8R,9S-EpETrE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.